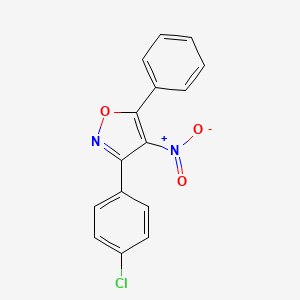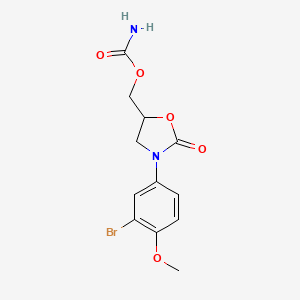
3-(3-Bromo-4-methoxyphenyl)-5-hydroxymethyl-2-oxazolidinone carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(3-Bromo-4-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a bromo-substituted methoxyphenyl group, an oxazolidinone ring, and a carbamate group, making it an interesting subject for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-(3-Bromo-4-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl carbamate typically involves multiple steps. One common method starts with the bromination of 4-methoxyacetophenone to produce 3-bromo-4-methoxyacetophenone. This intermediate is then subjected to a cyclization reaction with an appropriate amine to form the oxazolidinone ring. Finally, the carbamate group is introduced through a reaction with methyl chloroformate under basic conditions .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(3-(3-Bromo-4-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl carbamate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.
Reduction: The bromo group can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium azide (NaN3) or thiourea in the presence of a base.
Major Products Formed
Oxidation: 3-(4-Hydroxyphenyl)-2-oxooxazolidin-5-yl)methyl carbamate.
Reduction: (3-(4-Methoxyphenyl)-2-oxooxazolidin-5-yl)methyl carbamate.
Substitution: (3-(3-Azido-4-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl carbamate.
Applications De Recherche Scientifique
(3-(3-Bromo-4-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl carbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mécanisme D'action
The mechanism of action of (3-(3-Bromo-4-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl carbamate involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. These interactions can lead to changes in cellular pathways and biological processes, resulting in the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methoxyphenylboronic acid: Similar in structure due to the methoxyphenyl group but lacks the oxazolidinone and carbamate functionalities.
Uniqueness
(3-(3-Bromo-4-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl carbamate is unique due to its combination of a bromo-substituted methoxyphenyl group, an oxazolidinone ring, and a carbamate group. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
42902-49-8 |
|---|---|
Formule moléculaire |
C12H13BrN2O5 |
Poids moléculaire |
345.15 g/mol |
Nom IUPAC |
[3-(3-bromo-4-methoxyphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl carbamate |
InChI |
InChI=1S/C12H13BrN2O5/c1-18-10-3-2-7(4-9(10)13)15-5-8(20-12(15)17)6-19-11(14)16/h2-4,8H,5-6H2,1H3,(H2,14,16) |
Clé InChI |
XUECSKUHXUFDSC-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)N2CC(OC2=O)COC(=O)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4H-Pyrido[1,2-a]pyrimidin-4-one, 2-ethyl-3,6-dimethyl-](/img/structure/B15214772.png)
![4-(3-Methoxyoct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-ol](/img/structure/B15214775.png)
![(1,4-Diphenyl-6,7-dihydro-5H-cyclopenta[d]pyridazine-5,7-diyl)dimethanol](/img/structure/B15214791.png)
![4-[(4-Methoxyphenyl)methyl]-2-methyl-6-phenylpyridazin-3(2H)-one](/img/structure/B15214805.png)
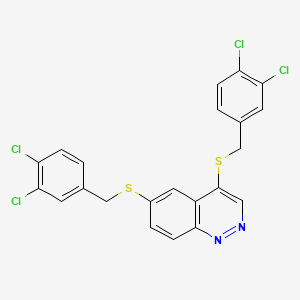
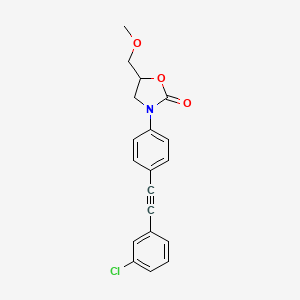
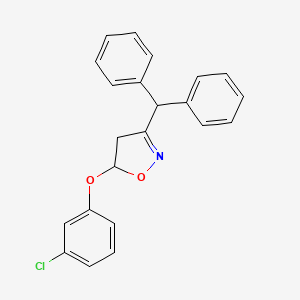
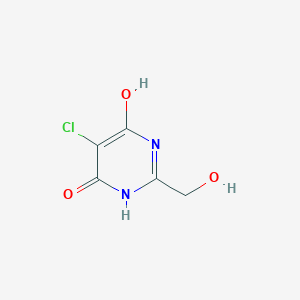

![8-[(4-Aminobutyl)amino]adenosine 5'-(dihydrogen phosphate)](/img/structure/B15214847.png)
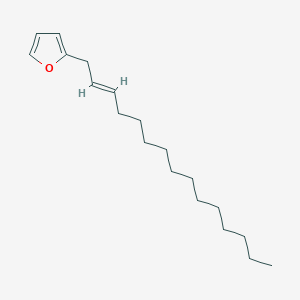

![N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(morpholin-4-yl)propanamide](/img/structure/B15214868.png)
